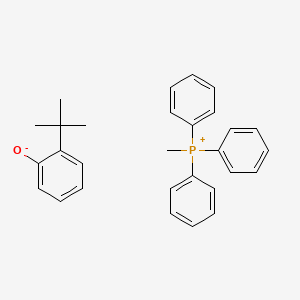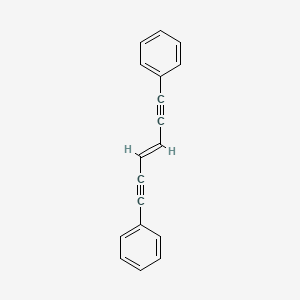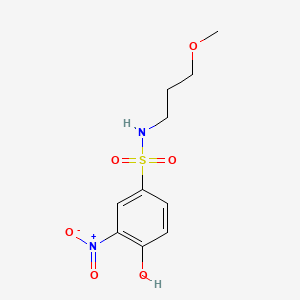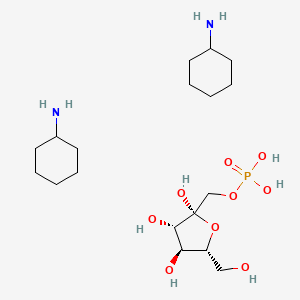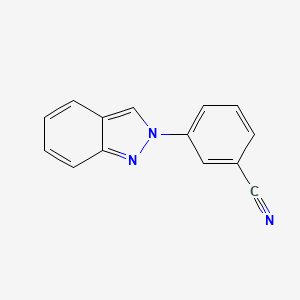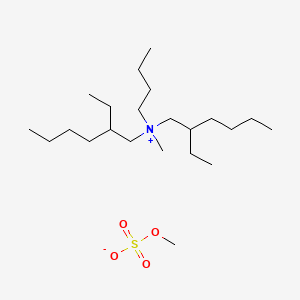
Butylbis(2-ethylhexyl)methylammonium methyl sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butylbis(2-ethylhexyl)methylammonium methyl sulphate is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial applications due to its ability to reduce surface tension and enhance the solubility of other compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butylbis(2-ethylhexyl)methylammonium methyl sulphate typically involves the quaternization of a tertiary amine with an alkylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium salt. Common reagents used in this synthesis include butylamine, 2-ethylhexyl chloride, and methyl sulphate. The reaction is usually conducted in an organic solvent such as toluene or dichloromethane, and the temperature is maintained between 50-70°C to optimize the yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increases the efficiency of the process. The final product is purified through distillation or crystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Butylbis(2-ethylhexyl)methylammonium methyl sulphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the methyl sulphate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as hydroxide ions or amines in an aqueous or organic solvent.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of new quaternary ammonium compounds with different substituents.
Scientific Research Applications
Butylbis(2-ethylhexyl)methylammonium methyl sulphate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis to enhance reaction rates and yields.
Biology: Employed in cell culture studies to improve the solubility of hydrophobic compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
Mechanism of Action
The mechanism by which Butylbis(2-ethylhexyl)methylammonium methyl sulphate exerts its effects is primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic substances. This compound targets cell membranes and disrupts their integrity, leading to increased permeability and solubilization of membrane-bound compounds.
Comparison with Similar Compounds
Similar Compounds
- Tetrabutylammonium bromide
- Hexadecyltrimethylammonium bromide
- Dodecyltrimethylammonium chloride
Uniqueness
Butylbis(2-ethylhexyl)methylammonium methyl sulphate is unique due to its specific combination of butyl, 2-ethylhexyl, and methyl groups, which confer distinct surfactant properties. Compared to similar compounds, it offers better solubility and stability in various solvents, making it more versatile for different applications.
Properties
CAS No. |
93982-32-2 |
|---|---|
Molecular Formula |
C22H49NO4S |
Molecular Weight |
423.7 g/mol |
IUPAC Name |
butyl-bis(2-ethylhexyl)-methylazanium;methyl sulfate |
InChI |
InChI=1S/C21H46N.CH4O4S/c1-7-12-15-20(10-4)18-22(6,17-14-9-3)19-21(11-5)16-13-8-2;1-5-6(2,3)4/h20-21H,7-19H2,1-6H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
VKZGBTOABPBMTH-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC(CC)C[N+](C)(CCCC)CC(CC)CCCC.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



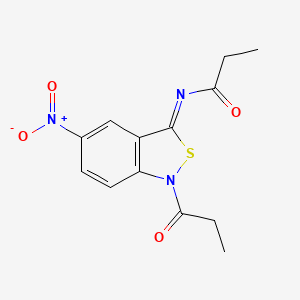
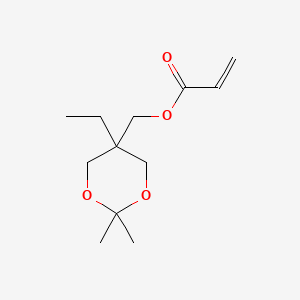
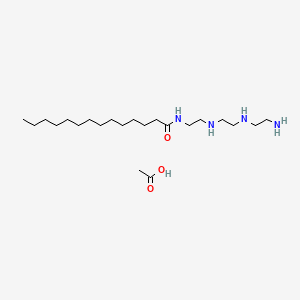

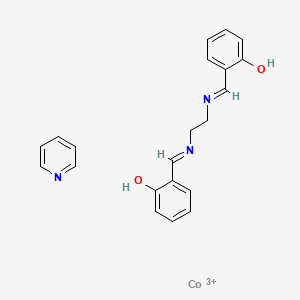
![3,3-dioxo-2-oxa-3λ6-thiatricyclo[6.3.1.04,12]dodeca-1(11),4(12),5,7,9-pentaene-7-sulfonic acid](/img/structure/B12688778.png)
